molecular formula C11H19NO2 B2488667 Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] CAS No. 1511270-94-2

Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]

Cat. No.: B2488667
CAS No.: 1511270-94-2
M. Wt: 197.278
InChI Key: FXHLGDMIGLCTEF-UHFFFAOYSA-N
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Description

Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] is a heterocyclic compound with a unique spiro structure. It has garnered significant attention in the scientific community due to its diverse range of applications. The compound’s molecular formula is C11H19NO2, and it has a molecular weight of 197.278. The structure consists of a quinoline moiety fused with a dioxolane ring, forming a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with a dioxolane precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where functional groups on the quinoline or dioxolane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxides or dioxolane ring-opened products.

    Reduction: Formation of reduced quinoline derivatives or dioxolane ring-hydrogenated products.

    Substitution: Formation of halogenated quinoline or dioxolane derivatives.

Scientific Research Applications

Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to specific biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

    Spiro[1,3-dioxolane-2,6’-quinoline]: Lacks the octahydro modification, resulting in different chemical and biological properties.

    Octahydro-1’H-spiro[1,3-dioxolane-2,6’-isoquinoline]: Similar structure but with an isoquinoline moiety, leading to variations in reactivity and applications.

    Octahydro-1’H-spiro[1,3-dioxolane-2,6’-pyridine]:

Uniqueness: Octahydro-1’H-spiro[1,3-dioxolane-2,6’-quinoline] is unique due to its specific spiro linkage and the presence of both quinoline and dioxolane rings. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHLGDMIGLCTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CCC2NC1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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